molecular formula C22H25N5O5 B11373640 N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11373640
M. Wt: 439.5 g/mol
InChI Key: PNKNHPDVMNWLNH-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Properties

Molecular Formula

C22H25N5O5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C22H25N5O5/c1-2-26-20-8-3-16(13-19(20)24-21(26)14-25-9-11-31-12-10-25)23-22(28)15-32-18-6-4-17(5-7-18)27(29)30/h3-8,13H,2,9-12,14-15H2,1H3,(H,23,28)

InChI Key

PNKNHPDVMNWLNH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the benzodiazole intermediate reacts with morpholine in the presence of a suitable base.

    Attachment of the Nitro Group: The nitrophenoxy group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Final Coupling: The final step involves coupling the morpholine-substituted benzodiazole with the nitrophenoxy acetamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzodiazole core can participate in electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets in cells. The benzodiazole core may bind to certain receptors or enzymes, modulating their activity. The morpholine ring and nitrophenoxy group could enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-AMINOPHENOXY)ACETAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHOXYPHENOXY)ACETAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenoxy group in N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-NITROPHENOXY)ACETAMIDE makes it unique compared to its analogs. This group can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it a valuable molecule for further research and development.

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